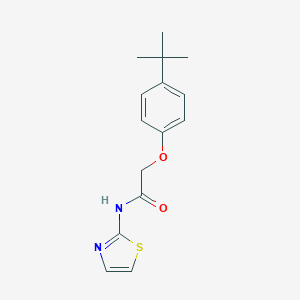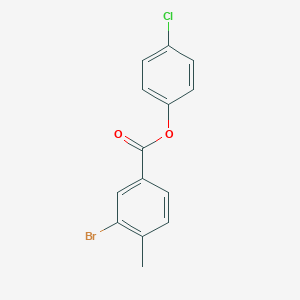![molecular formula C15H15BrN2O3S B325451 N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B325451.png)
N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide involves several steps. The synthetic route typically starts with the bromination of 4-methylaniline, followed by sulfonylation with a suitable sulfonyl chloride. The final step involves the acylation of the sulfonylated intermediate with acetic anhydride under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Research involving this compound focuses on its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
相似化合物的比较
N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide can be compared with other similar compounds, such as:
N-{4-[(4-bromo-2-methylanilino)sulfonyl]phenyl}acetamide: This compound has a similar structure but with a different bromine substitution pattern.
N-{4-[(3-chloro-4-methylanilino)sulfonyl]phenyl}acetamide: This compound has a chlorine atom instead of a bromine atom.
N-{4-[(3-bromo-4-ethylanilino)sulfonyl]phenyl}acetamide: This compound has an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C15H15BrN2O3S |
|---|---|
分子量 |
383.3 g/mol |
IUPAC 名称 |
N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-3-4-13(9-15(10)16)18-22(20,21)14-7-5-12(6-8-14)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) |
InChI 键 |
CHMMDUCEROTSSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)Br |
规范 SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chloro-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B325370.png)


![N-[2-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B325374.png)
![N-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B325375.png)


![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide](/img/structure/B325380.png)
![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B325382.png)

![methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B325387.png)
![Methyl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B325388.png)

